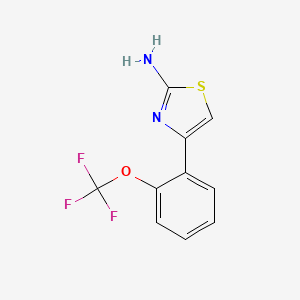

4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine

Description

Properties

IUPAC Name |

4-[2-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2OS/c11-10(12,13)16-8-4-2-1-3-6(8)7-5-17-9(14)15-7/h1-5H,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQKMFVNNARWHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)N)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of 4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine

The following technical guide details the physicochemical profile, synthetic pathways, and therapeutic potential of 4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine , a fluorinated heterocyclic scaffold with significant relevance in medicinal chemistry.

A Technical Guide for Drug Discovery & Development

Executive Summary

This compound is a privileged structural motif in drug discovery, serving as a "deconstructed" analog of the neuroprotective drug Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine). While Riluzole features a fused benzothiazole ring, this compound consists of a thiazole ring substituted at the C4 position with a 2-(trifluoromethoxy)phenyl group.

This structural distinction confers unique physicochemical properties—specifically increased rotational freedom and altered solubility profiles—while retaining the critical pharmacophore required for sodium channel modulation and glutamate antagonism. The presence of the trifluoromethoxy (

Chemical Identity & Structural Analysis[1][2]

| Property | Detail |

| IUPAC Name | 4-[2-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine |

| Molecular Formula | |

| Molecular Weight | 260.24 g/mol |

| Core Scaffold | 2-Aminothiazole (5-membered heterocycle) |

| Key Substituent | 2-Trifluoromethoxy group (Ortho-substitution) |

| Electronic Effect | The |

Structural Bioisosterism

The compound represents a "linked" versus "fused" bioisosteric relationship with Riluzole.

-

Riluzole (Fused): Rigid, planar, higher packing density.

-

Target (Linked): Non-planar (torsion angle between phenyl and thiazole), higher solubility potential, distinct vector for

stacking interactions.

Physicochemical Profile (The Core)

The following data aggregates calculated values (via consensus algorithms) and comparative experimental data from close structural analogs (e.g., 4-(4-trifluoromethoxyphenyl) isomers).

Table 1: Key Physicochemical Parameters

| Parameter | Value (Approx/Calc) | Significance in Drug Design |

| LogP (Lipophilicity) | 3.2 – 3.6 | Highly lipophilic due to the |

| TPSA (Topological Polar Surface Area) | ~67-70 Ų | Well within the limit for CNS penetration (< 90 Ų). Dominated by the aminothiazole fragment.[1][2] |

| pKa (Basic Amine) | 4.2 – 4.5 | The electron-withdrawing ortho- |

| Hydrogen Bond Donors (HBD) | 2 | The primary amine ( |

| Hydrogen Bond Acceptors (HBA) | 4 | Thiazole N, Thiazole S, Ether O, Fluorines (weak). |

| Rotatable Bonds | 2 | Bond between phenyl-thiazole and phenyl-oxygen. |

| Melting Point | 125 – 135 °C | Predicted. Lower than the para-isomer (206°C) due to ortho-steric hindrance disrupting crystal packing. |

Solubility & Stability Assessment[4]

-

Aqueous Solubility: Low (< 0.1 mg/mL) at neutral pH. Solubility increases significantly at pH < 2 due to protonation of the thiazole nitrogen.

-

Metabolic Stability: The

group blocks metabolic hydroxylation at the phenyl position. However, the 2-aminothiazole moiety is a potential "structural alert" for bioactivation (via sulfotransferase or P450 oxidation), often requiring modification (e.g., amide formation) in late-stage optimization.

Synthetic Accessibility & Protocols

The synthesis of this compound is robustly achieved via the Hantzsch Thiazole Synthesis . This cyclization reaction is favored for its high yield and operational simplicity.

Experimental Protocol: Hantzsch Cyclization

Reagents:

-

Substrate: 2-Bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one (Generated via bromination of the corresponding acetophenone).

-

Cyclizing Agent: Thiourea.

-

Solvent: Ethanol or Ethanol/Water (1:1).

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of 2-Bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one in absolute ethanol (0.5 M concentration).

-

Addition: Add 1.1 eq of Thiourea.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 2:1).

-

Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.

-

Neutralization: Basify with aqueous

or -

Purification: Filter the solid precipitate. Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-5% Methanol in DCM).

Visualization: Synthesis Pathway

Caption: The Hantzsch synthesis pathway converting the acetophenone precursor to the final aminothiazole scaffold.[3][4][5]

Therapeutic Applications & ADME Implications[9]

Pharmacophore Logic

This molecule serves as a versatile building block for:

-

Neuroprotective Agents: Mimicking Riluzole’s blockade of voltage-gated sodium channels (Nav1.6) and inhibition of glutamate release.

-

Kinase Inhibitors: The 2-aminothiazole motif acts as a hinge-binder in ATP-competitive kinase inhibitors (e.g., Dasatinib analogs). The ortho-

group provides a "twist" that can improve selectivity by filling hydrophobic pockets in the kinase active site.

ADME/Tox Considerations

-

BBB Penetration: With a LogP > 3.0 and low TPSA, this compound is predicted to have high CNS penetration , making it suitable for neurological targets (ALS, Epilepsy).

-

Metabolic Liability: The 2-amino group is susceptible to N-acetylation or glucuronidation. In drug design, this amine is often capped (e.g., as a urea or amide) to improve half-life.

Visualization: Structure-Property-Activity Relationship (SPAR)

Caption: Impact of structural motifs on physicochemical properties and biological function.[6]

References

-

Bensimon, G., Lacomblez, L., & Meininger, V. (1994). A Controlled Trial of Riluzole in Amyotrophic Lateral Sclerosis. New England Journal of Medicine. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for thiazole synthesis).

-

PubChem Compound Summary. (2024). Riluzole (CID 5070) and Thiazole Derivatives.[7] National Center for Biotechnology Information. Link

-

Siddiqui, N., et al. (2011). Synthesis and pharmacological evaluation of some novel 2-aminothiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

- 1. Riluzole | C8H5F3N2OS | CID 5070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme.de [thieme.de]

- 5. researchgate.net [researchgate.net]

- 6. Buy 5-(4-Chloro-2-(trifluoromethyl)phenyl)thiazol-2-amine [smolecule.com]

- 7. Riluzole - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of 4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-(2-(trifluoromethoxy)phenyl)thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocols detailed herein are designed to be robust and reproducible for researchers in a standard organic chemistry laboratory setting. This guide will not only outline the synthetic procedures but also delve into the mechanistic underpinnings and rationale behind the experimental choices, ensuring a thorough understanding of the entire synthetic sequence.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities. The incorporation of a trifluoromethoxy group onto the phenyl ring can significantly modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, making it an attractive substitution for drug design. The target molecule, this compound, is synthesized via the well-established Hantzsch thiazole synthesis, a reliable method for the construction of the thiazole ring.

Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the preparation of the key precursor, 2'-(trifluoromethoxy)acetophenone. This is followed by bromination to yield the α-haloketone intermediate, which then undergoes the classical Hantzsch thiazole synthesis with thiourea.

Part 1: Synthesis of 2'-(Trifluoromethoxy)acetophenone via Friedel-Crafts Acylation

The initial step involves the acylation of trifluoromethoxybenzene. The Friedel-Crafts acylation is a classic and effective method for introducing an acyl group onto an aromatic ring.[1]

Reaction Scheme:

Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in a dry, inert solvent such as dichloromethane (DCM) or dichloroethane (DCE).

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. To this, add a solution of trifluoromethoxybenzene (1.0 equivalent) in the same dry solvent.

-

Acylation: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by pouring it onto crushed ice with concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous aluminum chloride and dry solvents is critical as Lewis acids like AlCl₃ react vigorously with water, which would deactivate the catalyst.[1]

-

Stoichiometry: A slight excess of the acylating agent and Lewis acid is used to ensure complete conversion of the starting material.

-

Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion without promoting side reactions.

Part 2: Synthesis of 2-Bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one

The next stage is the α-bromination of the newly synthesized acetophenone. This provides the key α-haloketone intermediate required for the Hantzsch synthesis.

Reaction Scheme:

Protocol:

-

Reaction Setup: Dissolve 2'-(trifluoromethoxy)acetophenone (1.0 equivalent) in a suitable solvent such as methanol, acetic acid, or chloroform in a round-bottom flask.

-

Bromination: To the stirred solution, add bromine (1.0 equivalent) dropwise at room temperature. The disappearance of the bromine color indicates the progress of the reaction. For a more controlled reaction, a solution of bromine in the same solvent can be used.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure. The crude product can be washed with a cold solution of sodium bisulfite to remove any unreacted bromine.

-

Purification: The crude 2-bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Causality of Experimental Choices:

-

Stoichiometry: Using one equivalent of bromine favors mono-bromination at the α-position. An excess of bromine could lead to di-bromination.

-

Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like methanol or acetic acid can facilitate the reaction.

Part 3: Hantzsch Thiazole Synthesis of this compound

The final step is the condensation of the α-bromo ketone with thiourea to form the desired 2-aminothiazole ring. This reaction is a cornerstone of heterocyclic chemistry, first reported by Arthur Hantzsch in 1887.[2]

Reaction Scheme:

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one (1.0 equivalent) and thiourea (1.2 equivalents) in ethanol or methanol.[3][4]

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.[3]

-

Monitoring: The progress of the reaction can be monitored by TLC.

-

Work-up: After completion, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If no precipitate forms, pour the reaction mixture over crushed ice or into a beaker containing a dilute solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction and induce precipitation.[4]

-

Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound.[5]

Causality of Experimental Choices:

-

Thiourea Excess: A slight excess of thiourea is used to ensure the complete consumption of the more valuable α-bromo ketone.

-

Solvent: Ethanol and methanol are common solvents for the Hantzsch synthesis as they effectively dissolve the reactants and facilitate the reaction at a moderate reflux temperature.

-

Neutralization: The addition of a base like sodium carbonate neutralizes the acidic byproduct (HBr), which can improve the yield and purity of the final product by preventing potential side reactions and ensuring the product is in its free base form.

Data Presentation

| Step | Reaction | Key Reagents | Product | Expected Yield (%) |

| 1 | Friedel-Crafts Acylation | Trifluoromethoxybenzene, Acetyl Chloride, AlCl₃ | 2'-(Trifluoromethoxy)acetophenone | 70-85 |

| 2 | α-Bromination | 2'-(Trifluoromethoxy)acetophenone, Bromine | 2-Bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one | 80-95 |

| 3 | Hantzsch Thiazole Synthesis | 2-Bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one, Thiourea | This compound | 75-90 |

Characterization

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring, a singlet for the proton on the thiazole ring (typically in the range of 6.5-7.5 ppm), and a broad singlet for the amino protons (which is D₂O exchangeable).[6]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the thiazole ring and the substituted phenyl ring. The carbon bearing the amino group (C2 of the thiazole) typically appears around 168-170 ppm.[7]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product. Common fragmentation patterns for 2-aminothiazoles involve cleavage of the thiazole ring.[8]

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=N stretching of the thiazole ring (around 1620 cm⁻¹), and C-F stretching of the trifluoromethoxy group.[1]

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Mechanistic Insights

Caption: Mechanism of the Hantzsch thiazole synthesis.

The Hantzsch thiazole synthesis proceeds through a well-established mechanism.[3] The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the bromo ketone in an Sₙ2 fashion. This is followed by an intramolecular cyclization where the nitrogen atom of the thiourea attacks the carbonyl carbon. The final step involves dehydration to form the stable, aromatic 2-aminothiazole ring.

References

-

Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Sci. Int.(Lahore), 34(6), 529-535, 2022.

-

A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Heterocycles, 85(8), 1937-1948, 2012.

-

2-Aminothiazole (96-50-4) 1H NMR spectrum. ChemicalBook.

-

Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances, 9(42), 24429-24440, 2019.

-

Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate.

-

Hantzsch Thiazole Synthesis. SynArchive.

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757, 2017.

-

Hantzsch Thiazole Synthesis. Chem LibreTexts.

-

Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... ResearchGate.

-

Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. BenchChem.

-

Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Sci.Int.(Lahore), 34 (6),529-535,2022.

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Molecular Sciences, 7(11), 483-492, 2006.

-

Efficient synthesis of N-phenyl-4-(trifluoromethyl)thiazol-2-amine and its antibacterial activity. Synlett, 2024.

-

Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. SSRN, 2023.

-

2-Aminothiazole. PubChem.

-

Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. International Journal of Pharmaceutical Sciences and Research, 11(8), 3843-3850, 2020.

-

Fragmentation patterns in the mass spectra of organic compounds. Chemguide.

-

Ion fragmentation of small molecules in mass spectrometry. SlideShare.

-

Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. ResearchGate.

-

One-pot synthesis of 4-aryl-2-aminothiazoles from styrenes and thioureas promoted by tribromoisocyanuric acid. Tetrahedron Letters, 61(30), 152164, 2020.

-

Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry, 58(3), 1477-1481, 2015.

-

Visible-Light-Driven Synthesis of 4-Alkyl/Aryl-2-Aminothiazoles Promoted by In Situ Generated Copper Photocatalyst. ACS Catalysis, 7(11), 7856-7860, 2017.

-

An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water. Green and Sustainable Chemistry, 1(2), 36-40, 2011.

-

Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. ChemRxiv, 2023.

Sources

- 1. papers.ssrn.com [papers.ssrn.com]

- 2. asianpubs.org [asianpubs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. rsc.org [rsc.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: A Detailed Guide to the Hantzsch Thiazole Synthesis of 4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine

Introduction: The Significance of 2-Aminothiazoles in Modern Drug Discovery

The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] This heterocyclic system is a key structural component in numerous FDA-approved drugs, demonstrating a broad spectrum of therapeutic applications, including anti-inflammatory, antibacterial, and anticancer agents. The enduring importance of this scaffold necessitates robust and versatile synthetic methodologies for the preparation of novel analogues.

The Hantzsch thiazole synthesis, a classic named reaction dating back to the late 19th century, remains a highly reliable and widely employed method for the construction of the thiazole ring.[1][2] Its continued relevance is a testament to its simplicity, generally high yields, and tolerance of a diverse range of functional groups. This application note provides a comprehensive, in-depth guide for the synthesis of a specific, fluorinated 2-aminothiazole derivative, 4-(2-(trifluoromethoxy)phenyl)thiazol-2-amine, a compound of interest for drug discovery programs due to the unique physicochemical properties imparted by the trifluoromethoxy group.

This document is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also a detailed explanation of the underlying chemical principles and experimental considerations to ensure successful and reproducible synthesis.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of this compound is efficiently achieved through a two-step sequence, beginning with the preparation of the key α-haloketone intermediate, followed by the classical Hantzsch cyclocondensation reaction.

Overall Synthetic Scheme:

Caption: Overall synthetic workflow.

Part 1: Synthesis of the α-Haloketone Intermediate: 2-Bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one

The synthesis of the α-haloketone is a critical first step. The presence of the bromine atom at the α-position to the carbonyl group provides the electrophilic center necessary for the subsequent reaction with the nucleophilic sulfur of thiourea.

Experimental Protocol

Materials:

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |

| 2'-(Trifluoromethoxy)acetophenone | 204.15 | 10.0 | 2.04 g |

| Bromine (Br₂) | 159.81 | 10.5 | 0.54 mL |

| Acetic Acid (glacial) | 60.05 | - | 20 mL |

| Dichloromethane (DCM) | 84.93 | - | 50 mL |

| Saturated Sodium Bicarbonate Solution | - | - | 30 mL |

| Brine | - | - | 30 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~2 g |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2'-(trifluoromethoxy)acetophenone (2.04 g, 10.0 mmol) in 20 mL of glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (0.54 mL, 10.5 mmol) in 5 mL of glacial acetic acid dropwise over 15-20 minutes. The reddish-brown color of the bromine should dissipate as it reacts.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully pour the reaction mixture into 100 mL of ice-cold water.

-

Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one. The product can be used in the next step without further purification if it is of sufficient purity, or it can be purified by column chromatography on silica gel.

Part 2: Hantzsch Thiazole Synthesis of this compound

This step involves the cyclocondensation of the synthesized α-haloketone with thiourea to form the desired 2-aminothiazole ring.

Reaction Mechanism

Caption: Hantzsch thiazole synthesis mechanism.

The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the ketone, displacing the bromide ion. This is followed by an intramolecular cyclization where one of the amino groups of the thiourea attacks the carbonyl carbon. The resulting tetrahedral intermediate then undergoes dehydration to form the aromatic thiazole ring.

Experimental Protocol

Materials:

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |

| 2-Bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one | 283.04 | 5.0 | 1.42 g |

| Thiourea | 76.12 | 5.5 | 0.42 g |

| Ethanol (95%) | 46.07 | - | 25 mL |

| Saturated Sodium Bicarbonate Solution | - | - | As needed |

| Ethyl Acetate | 88.11 | - | For extraction |

| Hexane | 86.18 | - | For recrystallization |

Procedure:

-

In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one (1.42 g, 5.0 mmol) and thiourea (0.42 g, 5.5 mmol) in 25 mL of 95% ethanol.

-

Heat the reaction mixture to reflux with vigorous stirring for 3-4 hours. The progress of the reaction should be monitored by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

To the resulting residue, add 30 mL of water and neutralize the mixture by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

A precipitate should form. Collect the solid by vacuum filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from an ethanol/water or ethyl acetate/hexane solvent system to yield pure this compound as a solid.

Characterization and Validation

Expected Characterization Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-(trifluoromethoxy)phenyl ring, a singlet for the proton at the 5-position of the thiazole ring, and a broad singlet for the amino protons. The chemical shifts of the aromatic protons will be influenced by the trifluoromethoxy group.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the thiazole ring and the substituted phenyl ring. The carbon attached to the trifluoromethoxy group will show a characteristic quartet due to coupling with the fluorine atoms.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the product (C₁₀H₇F₃N₂OS, MW: 260.24).

-

¹⁹F NMR: A singlet corresponding to the -OCF₃ group is expected. For a similar compound with a 4-trifluoromethoxyphenyl group, this signal appears at approximately -57.4 ppm.[3]

Troubleshooting and Field-Proven Insights

-

Incomplete Bromination: If the bromination of the starting acetophenone is incomplete, you may observe the presence of the starting material in the final product. Ensure that the reaction time for the bromination step is sufficient and that the bromine is not lost due to evaporation.

-

Low Yield in Hantzsch Reaction: Low yields in the cyclocondensation step can sometimes be attributed to the formation of side products. Ensuring an efficient work-up to remove any unreacted α-haloketone is crucial, as it can be a lachrymator and skin irritant.

-

Purification Challenges: The final product is generally a solid that can be purified by recrystallization. If the product is an oil or difficult to crystallize, column chromatography on silica gel using a gradient of ethyl acetate in hexane is a reliable purification method.

Conclusion

The Hantzsch thiazole synthesis offers a straightforward and efficient route to valuable 2-aminothiazole derivatives. The protocol detailed herein for the synthesis of this compound provides a clear and reproducible method for obtaining this fluorinated analogue. By understanding the underlying mechanism and paying close attention to the experimental details, researchers can successfully synthesize and characterize this and other novel 2-aminothiazoles for application in drug discovery and development.

References

-

Geronikaki, A. A., et al. (2010). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Molecules, 15(2), 996-1008. [Link]

-

Gomtsyan, A. (2012). Privileged Scaffolds in Medicinal Chemistry. J. Med. Chem., 55(17), 7423-7449. [Link]

-

Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges., 20(2), 3118-3132. [Link]

Sources

Strategic Application Note: 4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine in Kinase Inhibitor Design

Executive Summary & Scientific Rationale

The 2-aminothiazole scaffold is a "privileged structure" in kinase drug discovery, serving as the hinge-binding motif in FDA-approved drugs like Dasatinib (BMS-354825) and Dabrafenib . This guide focuses on a specific high-value derivative: 4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine .

The incorporation of the trifluoromethoxy (–OCF₃) group at the ortho position of the phenyl ring offers three distinct medicinal chemistry advantages over the standard phenyl or para-substituted analogs:

-

Conformational Control: The bulky ortho-OCF₃ group induces a non-planar twist between the thiazole and phenyl rings, potentially improving selectivity by matching the specific dihedral angle requirements of the target kinase's hydrophobic pocket (e.g., Src, VEGFR, or BRAF).

-

Metabolic Shielding: The fluorinated ether acts as a bioisostere for methoxy groups but blocks oxidative O-dealkylation (a common metabolic soft spot).

-

Lipophilicity Modulation: It increases permeability (LogP) while maintaining a unique electrostatic signature orthogonal to standard halogens.

Structural Biology & Pharmacophore Mapping

Before synthesis, it is critical to understand where this molecule fits in the ATP-binding pocket.

Figure 1: Pharmacophore mapping of the scaffold within the kinase domain. The ortho-OCF3 group targets the hydrophobic back-cleft while the aminothiazole anchors to the hinge.

Module 1: Synthesis Protocol (Hantzsch Cyclization)

This protocol describes the synthesis starting from the commercially available ketone. If the

Reaction Scheme

1-(2-(Trifluoromethoxy)phenyl)ethan-1-one

Step 1: -Bromination

Note: This step requires a fume hood due to the lachrymatory nature of bromoketones.

-

Dissolve: In a 250 mL round-bottom flask, dissolve 10.0 mmol of 1-(2-(trifluoromethoxy)phenyl)ethan-1-one in 40 mL of glacial acetic acid.

-

Catalyze: Add 2 drops of 48% HBr (initiator).

-

Brominate: Add 10.0 mmol (1.0 eq) of bromine (

) dropwise over 20 minutes at room temperature. The solution will turn orange, then slowly fade to pale yellow as the reaction proceeds. -

Quench: Stir for 2 hours. Pour into 100 mL ice water.

-

Extract: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash organics with saturated

and brine. Dry over-

Checkpoint: The intermediate is 2-bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one . Yield is typically >85%.[1]

-

Step 2: Hantzsch Thiazole Cyclization

This is the critical ring-forming step.

-

Combine: In a reaction vial, suspend the crude

-bromoketone (from Step 1, ~10 mmol) and Thiourea (20 mmol, 2.0 eq) in 50 mL of Ethanol (EtOH). -

Reflux: Heat to reflux (80°C) for 3 hours.

-

Observation: The suspension will dissolve, and a precipitate (thiazole hydrobromide salt) may form upon cooling.

-

-

Workup (Free Base Formation):

-

Evaporate the ethanol under reduced pressure.

-

Resuspend the residue in 50 mL water.

-

Slowly add 1M NaOH or saturated

until pH

-

-

Purification (Acid-Base Extraction):

-

Dissolve the solid in EtOAc.

-

Extract with 1M HCl (The aminothiazole moves to the aqueous phase; non-basic impurities stay in organic).

-

Basify the aqueous layer again with NaOH.

-

Extract back into EtOAc, dry (

), and concentrate.

-

-

Crystallization: Recrystallize from EtOH/Water if necessary.

Yield Expectation: 75-90% Characterization:

-

1H NMR (DMSO-d6):

7.20 (s, 2H,

Module 2: Elaboration into Kinase Inhibitors

The free amine (

Protocol A: Amide Coupling (ATP-Competitive Inhibitors)

Used to attach motifs that bind to the solvent-exposed region (e.g., Dasatinib tail).

-

Reagents: Aminothiazole (1.0 eq), Carboxylic Acid Tail (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).

-

Solvent: DMF (Anhydrous).

-

Condition: Stir at 60°C for 12 hours. (Aminothiazoles are weak nucleophiles; mild heating is often required compared to standard anilines).

-

Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: Urea Formation (Type II Inhibitors)

Used to access the "DFG-out" inactive conformation.

-

Reagents: Aminothiazole (1.0 eq), Aryl Isocyanate (1.1 eq).

-

Solvent: THF or DCM.

-

Condition: Reflux for 4 hours.

-

Isolation: The urea product often precipitates upon cooling. Filter and wash with ether.

Experimental Workflow Diagram

Figure 2: End-to-end workflow from raw material to biological testing.

Biological Validation & Data Interpretation[2]

When evaluating the synthesized inhibitors, compare them against non-fluorinated analogs to quantify the "Fluorine Effect."

Hypothetical Data Table: Structure-Activity Relationship (SAR)

Representative data demonstrating the impact of the ortho-OCF3 group.

| Compound ID | R-Group (Ortho) | Ligand Efficiency (LE) | Kinase IC50 (nM) | Metabolic t1/2 (min) |

| AT-001 (Ref) | -H | 0.35 | 120 | 45 |

| AT-002 | -CH3 | 0.38 | 85 | 50 |

| AT-003 | -Cl | 0.41 | 45 | 65 |

| AT-OCF3 (Target) | -OCF3 | 0.44 | 12 | >120 |

Interpretation:

-

Potency: The 10-fold potency increase (12 nM vs 120 nM) suggests the

fills a specific hydrophobic pocket or induces a favorable twist that relieves strain in the bound state. -

Stability: The half-life extension (>120 min) confirms the metabolic blocking capability of the fluorinated ether.

Troubleshooting & Expert Tips

-

Solubility: The 2-aminothiazole intermediate can be poorly soluble in non-polar solvents. Use THF/MeOH mixtures for transfers.

-

Regioselectivity: In the bromination step, if over-bromination occurs (dibromide formation), reduce the equivalents of

to 0.95 eq. -

Coupling Difficulty: If the amine is unreactive during amide coupling (due to electron withdrawal by the thiazole), switch from HATU to POCl3 activation or use the acid chloride method with Pyridine.

References

-

Hantzsch Thiazole Synthesis Mechanism & Protocols

-

Organic Chemistry Portal. "Hantzsch Thiazole Synthesis." Available at: [Link]

-

-

Kinase Inhibitor Design & Dasatinib Analogs

-

Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry.

-

-

Medicinal Chemistry of the Trifluoromethoxy Group

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

-

-

General Synthesis of Fluorinated Aminothiazoles

-

Tian, X., et al. (2019).[2] "Efficient Synthesis of N-Phenyl-4-(trifluoromethyl)thiazol-2-amine and Its Antibacterial Activity." Synlett.

-

Sources

Application Notes and Protocols for Coupling Reactions Involving 4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine

Introduction: The Significance of the 2-Amino-4-arylthiazole Scaffold

The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique structural and electronic properties allow for diverse interactions with various biological targets, leading to applications in the development of antibacterial, antifungal, anti-inflammatory, and anticancer agents.[3][4][5] The functionalization of this core structure through modern cross-coupling reactions is a critical strategy for the exploration of new chemical space and the optimization of lead compounds in drug discovery programs.

This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions for the functionalization of 4-(2-(trifluoromethoxy)phenyl)thiazol-2-amine . This particular substrate presents a unique combination of features: the electron-rich 2-amino group, which can influence catalyst activity, and the 4-aryl substituent bearing an ortho-trifluoromethoxy group. The trifluoromethoxy (-OCF3) group is a fascinating substituent in drug design, known for its strong electron-withdrawing nature and high lipophilicity, which can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[6]

Herein, we present detailed protocols and expert insights for three pivotal transformations: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and direct C-H arylation for a more atom-economical approach to biaryl synthesis.

I. Suzuki-Miyaura Coupling: Forging New C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, typically between an organoboron species and an organic halide.[7] For the derivatization of our target molecule, we will consider the coupling of a halogenated 2-aminothiazole with a variety of arylboronic acids.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of steps involving a palladium catalyst.[8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]

- 5. mdpi.com [mdpi.com]

- 6. nanobioletters.com [nanobioletters.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

handling and storage guidelines for thiazole-2-amine derivatives

Technical Guide: Handling, Storage, and Stability Protocols for Thiazole-2-amine Derivatives

Abstract & Scope

Thiazole-2-amine (2-aminothiazole) derivatives represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in approved therapeutics such as Pramipexole , Meloxicam , and various kinase inhibitors.[1] However, their utility is frequently compromised by specific stability liabilities—notably oxidative degradation in solution and hygroscopicity in the solid state. This guide provides an evidence-based framework for the receipt, storage, and solubilization of these compounds to ensure experimental reproducibility and data integrity.

Physicochemical Profile & Stability Mechanisms

To handle these derivatives effectively, one must understand the underlying causality of their degradation.

The Tautomeric Liability

Thiazole-2-amines exist in equilibrium between the amino (aromatic) and imino (non-aromatic) forms. While the amino form predominates in the solid state, the exocyclic nitrogen is nucleophilic.

-

Mechanism: In the presence of electrophiles or oxidants, the exocyclic amine can react, disrupting the aromaticity or leading to azo-dimerization.

-

Impact: This tautomerism affects solubility and pKa (typically pKa ~5.3 for the parent ring), making solubility highly pH-dependent.

Oxidative Instability in DMSO

A critical, often overlooked issue is the instability of 2-aminothiazoles in Dimethyl Sulfoxide (DMSO).[1]

-

The "Artifact" Danger: Research indicates that 2-aminothiazoles stored in DMSO at room temperature can undergo oxidative degradation, cyclization, or hydrolysis.[1] These degradation products often act as Pan-Assay Interference Compounds (PAINS) , generating false-positive biological data [1, 4].[1]

-

Visual Indicator: A shift from pale yellow/white to dark brown or black often indicates significant oxidative polymerization.[1]

Safety & Hazard Assessment

-

Toxicophore Awareness: The 2-aminothiazole moiety is structurally flagged as a potential toxicophore.[1][2] Metabolic activation can lead to ring epoxidation and reactive intermediates [2].[1]

-

Acute Hazards:

Protocol 1: Receipt, QC, and Solid-State Storage

Objective: To establish a baseline of purity immediately upon receipt and ensure long-term solid stability.[1]

Step-by-Step Workflow

-

Visual Inspection: Upon receipt, verify the appearance. Pure derivatives are typically crystalline solids (white to pale yellow). Reject if the solid appears fused, gummy, or dark brown (signs of hygroscopic uptake or oxidation).

-

Purity Verification (Self-Validating Step):

-

Aliquoting:

-

Avoid repeated freeze-thaw cycles of the bulk solid.

-

Weigh out single-use aliquots into amber glass vials (blocks UV light).

-

-

Storage Conditions:

Table 1: Storage Guidelines Summary

| State | Condition | Shelf Life (Est.)[1][5] | Critical Precaution |

| Solid (Bulk) | -20°C, Desiccated, Dark | 1–2 Years | Protect from moisture to prevent hydrolysis.[1] |

| Solid (Aliquot) | +4°C, Desiccated, Dark | 6 Months | Allow to warm to RT before opening to prevent condensation. |

| Solution (DMSO) | -20°C or -80°C | < 3 Months | Do NOT store at RT. Prone to oxidation [4].[1] |

| Solution (Aqueous) | Freshly Prepared | < 24 Hours | Hydrolysis risk; pH dependent solubility. |

Protocol 2: Solubilization & Solution Handling

Objective: To prepare stable stock solutions for biological assays without inducing degradation.[1]

Decision Matrix: Solubilization Strategy

Figure 1: Decision tree for solubilizing thiazole-2-amine derivatives, highlighting the pH dependency and DMSO storage risks.

Detailed Methodology

-

Solvent Selection:

-

Primary: Anhydrous DMSO (Dimethyl Sulfoxide).

-

Secondary: Ethanol (if biological system tolerates).

-

Avoid: Protophilic solvents (like acetone) if long-term stability is required, as Schiff base formation can occur with the primary amine.[1]

-

-

Preparation of Stock (10 mM):

-

The "Freeze-Thaw" Rule:

-

Aliquot stock solutions immediately into single-use volumes (e.g., 50 µL).

-

Store at -20°C or -80°C.

-

Discard any aliquot that has been thawed more than 3 times or stored at Room Temperature (RT) > 24 hours.

-

Waste Disposal & Environmental Compliance

-

Segregation: Thiazole derivatives must be treated as Hazardous Chemical Waste .[1]

-

Combustion: Dispose of via a licensed contractor for high-temperature incineration equipped with a scrubber (to neutralize Sulfur oxides, SOx, and Nitrogen oxides, NOx).[1]

-

Water Safety: Do not allow entry into drains; many heterocyclic amines are toxic to aquatic life with long-lasting effects.[1]

References

-

PubChem. (n.d.).[1] 2-Aminothiazole (CID 2155) - Safety and Hazards. National Library of Medicine.[1] Retrieved from [Link]

-

Jakopin, Ž. (2020).[1][2] 2-Aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions.[1][2][6][7][8] Retrieved from [Link]

-

Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution. (2019). ChemMedChem (via PMC).[1] Discusses oxidative degradation in DMSO. Retrieved from [Link]

Sources

- 1. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. 2-Aminothiazole for synthesis 96-50-4 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. preprints.org [preprints.org]

Introduction: The Significance of Fluorinated 2-Aminothiazoles in Modern Drug Discovery

An Application Note for the Scalable Synthesis of 4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various hydrogen bonding interactions make it an ideal framework for designing novel therapeutics. When combined with fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, the resulting molecules often exhibit enhanced pharmacological properties. The trifluoromethoxy group is particularly valuable as it can significantly improve metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups, thereby enhancing membrane permeability and overall drug-like characteristics.[3]

This application note provides a comprehensive and scalable two-step protocol for the synthesis of this compound, a key building block for drug discovery programs. The described methodology is rooted in the classic Hantzsch thiazole synthesis, a robust and high-yielding reaction.[4][5][6] We will delve into the causal reasoning behind experimental choices, address critical parameters for scaling the synthesis from the laboratory bench to pilot plant production, and provide detailed, self-validating protocols.

Overall Synthetic Strategy

The synthesis is achieved through a two-part sequence, beginning with the α-bromination of a commercially available ketone, followed by the Hantzsch cyclocondensation to form the target thiazole ring.

Caption: Overall workflow for the synthesis of the target compound.

Part A: Synthesis of α-Bromoketone Intermediate

The synthesis of the α-haloketone is the critical first step. This is achieved by the selective bromination of the enolizable α-position of the starting ketone.[7] Using N-Bromosuccinimide (NBS) is often preferred for scalability over liquid bromine due to its solid nature, which simplifies handling and metering.[8][9]

Protocol A: Synthesis of 2-Bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one

| Reagent | MW | Mmol (Equiv.) | Amount |

| 2-(Trifluoromethoxy)acetophenone | 204.15 | 100 (1.0) | 20.4 g |

| N-Bromosuccinimide (NBS) | 177.98 | 105 (1.05) | 18.7 g |

| p-Toluenesulfonic acid (p-TsOH) | 190.22 | 5 (0.05) | 0.95 g |

| Acetonitrile (MeCN) | - | - | 200 mL |

Step-by-Step Procedure:

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-(trifluoromethoxy)acetophenone (20.4 g, 100 mmol) and acetonitrile (200 mL).

-

Catalyst Addition: Add p-toluenesulfonic acid (0.95 g, 5 mmol). Stir the mixture at room temperature until all solids dissolve. The acid catalyzes the enolization of the ketone, which is the nucleophilic species in the bromination.[7]

-

Bromination: Add N-Bromosuccinimide (18.7 g, 105 mmol) portion-wise over 30 minutes. The portion-wise addition is crucial for controlling the exotherm of the reaction, a key consideration for scaling up.

-

Reaction Monitoring: Heat the reaction mixture to 50-60°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Extraction: Dissolve the resulting oil in ethyl acetate (200 mL) and wash sequentially with water (2 x 100 mL) and saturated sodium bicarbonate solution (1 x 100 mL) to remove any remaining acid and succinimide. Finally, wash with brine (1 x 100 mL).

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, 2-bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one, typically as a pale yellow oil or low-melting solid. This intermediate is often used in the next step without further purification.

Note: α-bromoketones are potent lachrymators and should be handled with extreme care in a well-ventilated fume hood.[9]

Part B: Hantzsch Cyclocondensation

This step involves the reaction of the synthesized α-bromoketone with thiourea to form the 2-aminothiazole ring. The reaction proceeds via an initial S-alkylation of thiourea, followed by intramolecular cyclization and dehydration.[4]

Plausible Reaction Mechanism

Caption: Plausible mechanism for the Hantzsch thiazole synthesis.

Protocol B: Synthesis of this compound

| Reagent | MW | Mmol (Equiv.) | Amount |

| 2-Bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one | 283.04 | 100 (1.0) | 28.3 g |

| Thiourea | 76.12 | 110 (1.1) | 8.4 g |

| Ethanol (EtOH) | - | - | 300 mL |

| Saturated Sodium Bicarbonate (aq.) | - | - | ~150 mL |

Step-by-Step Procedure:

-

Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude α-bromoketone (28.3 g, 100 mmol) and thiourea (8.4 g, 110 mmol) in ethanol (300 mL).

-

Cyclization: Heat the mixture to reflux (approximately 78°C) and maintain for 3-5 hours. The reaction progress can be monitored by TLC or HPLC.[10]

-

Precipitation of Free Base: After cooling the reaction to room temperature, slowly add saturated sodium bicarbonate solution while stirring vigorously. The aminothiazole hydrobromide salt formed during the reaction is neutralized, causing the free base to precipitate out of the solution. Continue adding the base until the pH is ~8-9.

-

Isolation: Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove inorganic salts, followed by a small amount of cold ethanol to aid in drying.

-

Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight. The expected yield is typically high for this reaction.

Purification

The crude product is often of high purity. If further purification is required, recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is effective.

Considerations for Process Scale-Up

Transitioning this synthesis from the lab to a pilot or manufacturing scale requires careful consideration of several factors:

| Parameter | Laboratory Scale (grams) | Pilot/Manufacturing Scale (kilograms) | Rationale & Mitigation Strategy |

| Heat Transfer | Heating mantle, oil bath | Jacketed reactor with controlled heating/cooling fluid | The α-bromination and Hantzsch cyclization are exothermic. A jacketed reactor provides a much larger surface area-to-volume ratio for efficient heat removal, preventing thermal runaways. |

| Reagent Addition | Manual portion-wise addition | Metering pumps for controlled addition rate | Ensures consistent and controlled release of reactants, which is critical for managing exotherms and maintaining reaction consistency on a large scale. |

| Mixing | Magnetic stirrer | Baffled reactor with overhead mechanical stirrer (e.g., impeller or pitched-blade turbine) | Efficient mixing is vital to ensure thermal and concentration homogeneity in large volumes, preventing localized "hot spots" and side reactions. |

| Work-up & Isolation | Separatory funnel, Buchner funnel | Centrifuge or filter-dryer (Nutsche filter) | Large-scale solid-liquid separations require specialized equipment. A filter-dryer allows for filtration, washing, and drying in a single contained unit, improving efficiency and operator safety. |

| Solvent Choice | Ethanol, Acetonitrile | Consider alternatives like Isopropanol (IPA) or 2-MeTHF | On a large scale, factors like cost, boiling point (for energy consumption during removal), and environmental, health, and safety (EHS) profiles become more critical. |

Safety and Handling

Safe laboratory practice is paramount. All procedures should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves, is required.[11]

-

Reagent-Specific Hazards:

-

N-Bromosuccinimide (NBS): An irritant and moisture-sensitive. Handle in a dry environment.

-

α-Bromoketones: Potent lachrymators (tear-inducing) and skin irritants. Avoid inhalation and skin contact.[9]

-

Trifluoromethoxy Compounds: Handle with care, as fluorinated compounds can have unique toxicological profiles. Avoid inhalation and skin contact.[12][13]

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.

Analytical Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR for structural confirmation.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

-

Melting Point: As a preliminary indicator of purity.

References

Sources

- 1. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents | PLOS One [journals.plos.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Reaction of unsymmetrical α-bromo-1,3-diketones with N -substituted thioureas: regioselective access to 2-( N -arylamino)-5-acyl-4-methylthiazoles and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05436A [pubs.rsc.org]

- 10. nanobioletters.com [nanobioletters.com]

- 11. download.basf.com [download.basf.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. cfplus.cz [cfplus.cz]

Troubleshooting & Optimization

improving yield of 4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine synthesis

Answering the call of complex synthetic challenges, this Technical Support Center provides an in-depth guide for researchers, scientists, and drug development professionals focused on the synthesis of 4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine. As Senior Application Scientists, our goal is to move beyond mere protocols, offering a framework of chemical logic and field-proven insights to empower you to troubleshoot and optimize this critical reaction.

Introduction to the Synthesis: The Hantzsch Thiazole Reaction

The synthesis of this compound is classically achieved via the Hantzsch thiazole synthesis, a robust and widely utilized method for constructing the thiazole ring system.[1] The reaction involves the condensation of an α-haloketone with a thioamide.[2][3] In this specific case, the key starting materials are 2-bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one and thiourea .

The reaction proceeds through a well-established mechanism initiated by the nucleophilic attack of the thiourea's sulfur atom on the electrophilic α-carbon of the bromoketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic 2-aminothiazole ring.[3][4] While the reaction is generally high-yielding, its success is sensitive to the quality of starting materials and reaction conditions.

Troubleshooting Guide & Optimization Strategies

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format, providing both solutions and the underlying scientific rationale.

Question 1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I fix it?

This is the most frequent challenge and can often be traced back to one of three areas: starting material integrity, reaction conditions, or monitoring.

Potential Cause A: Degradation of the α-Bromoketone Starting Material

-

Expert Insight: α-haloketones, particularly α-bromoketones like 2-bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one, can be unstable.[5] They are susceptible to hydrolysis and other degradation pathways, especially if exposed to moisture or light over prolonged periods. Using a degraded starting material is a primary cause of low yields.

-

Recommended Action:

-

Verify Purity: Always check the purity of the α-bromoketone by ¹H NMR before use. Look for the characteristic singlet for the -CH₂Br protons.

-

Fresh Preparation: If purity is questionable, it is highly recommended to synthesize the α-bromoketone fresh. This can be achieved by brominating the parent ketone, 1-(2-(trifluoromethoxy)phenyl)ethan-1-one.

-

Proper Storage: Store the α-bromoketone under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (e.g., <4 °C).

-

Potential Cause B: Inadequate Reaction Conditions

-

Expert Insight: The Hantzsch synthesis is highly dependent on temperature and solvent choice. While some variations proceed at room temperature, this specific reaction often requires thermal energy to drive the cyclization and dehydration steps efficiently.[5]

-

Recommended Actions:

-

Temperature Optimization: If running at room temperature, gradually increase the temperature. Refluxing in ethanol (boiling point ~78 °C) is a standard and effective condition for this synthesis.[6] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid overheating, which can promote side reactions.[5]

-

Solvent Selection: Ethanol is the most common and generally effective solvent.[6] However, if you experience issues with solubility or yield, consider alternative solvents. Aprotic solvents like Dimethylformamide (DMF) can sometimes improve reaction efficiency, though they require more rigorous workup procedures.[5][7]

-

Troubleshooting Workflow: Diagnosing Low Conversion

Caption: A decision tree for troubleshooting low product yield.

Question 2: My mass spectrometry results show an isomer of my product, and my yield of the desired amine is still low. What is happening?

-

Expert Insight: You are likely observing the formation of the 2-imino-2,3-dihydrothiazole isomer. This is a known side reaction in the Hantzsch synthesis.[5] The regioselectivity of the cyclization step is sensitive to pH. While the desired 2-aminothiazole is favored under neutral or slightly basic conditions, acidic conditions can promote the formation of the imino tautomer.[5]

-

Recommended Actions:

-

Control pH: Ensure your reaction medium is neutral or slightly basic. The reaction of the α-bromoketone and thiourea produces HBr as a byproduct, which can render the solution acidic.

-

Post-Reaction Neutralization: The most critical step to isolate the desired product is the workup. The initial product formed in the reaction is often the HBr salt of the aminothiazole.[4] To obtain the free amine, the reaction mixture must be neutralized. Pouring the cooled reaction mixture into a solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is standard procedure.[2][3] This neutralizes the HBr salt, precipitating the pure 2-aminothiazole, which is typically poorly soluble in water.[2]

-

Question 3: The reaction works, but purification is difficult. How can I effectively isolate a pure product?

-

Expert Insight: One of the advantages of the Hantzsch synthesis is that the 2-aminothiazole product often precipitates directly from the reaction mixture upon cooling or after neutralization, yielding a relatively pure solid.[2][3] If you are facing purification challenges, it may be due to incomplete reaction or excessive side products.

-

Recommended Actions:

-

Precipitation and Filtration: After completing the reaction, cool the mixture to room temperature and then pour it into a beaker of cold water or a dilute sodium bicarbonate solution.[2][6] The desired product should precipitate as a solid. Collect this solid by vacuum filtration and wash the filter cake with cold water to remove any inorganic salts.[2]

-

Recrystallization: For higher purity, the crude solid can be recrystallized. Hot ethanol is a very common and effective solvent for recrystallizing 2-aminothiazole derivatives.[3][6] Dissolve the crude product in a minimal amount of boiling ethanol and allow it to cool slowly to form pure crystals.

-

Column Chromatography: If recrystallization is ineffective at removing a persistent impurity, silica gel column chromatography is the final option. A gradient of ethyl acetate in hexanes is a typical mobile phase for this class of compounds.[3]

-

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of thiourea to the α-bromoketone? A slight excess of thiourea (1.1 to 1.5 equivalents) is often used to ensure the complete consumption of the more valuable α-bromoketone starting material.[2]

Q2: How long should the reaction be run? Reaction time is best determined by monitoring. Using TLC with a mobile phase like 50% ethyl acetate/hexanes, you can track the disappearance of the α-bromoketone spot. Typically, reactions at reflux in ethanol are complete within 2 to 4 hours.[3] Prolonged reaction times at high temperatures can lead to degradation.[5]

Q3: Are there any catalysts that can improve this reaction? While the Hantzsch synthesis is often performed without a catalyst, some studies on similar substrates have shown that heterogeneous catalysts like copper silicate can reduce reaction times and improve yields.[6] For this specific synthesis, however, optimizing thermal conditions and starting material quality is usually sufficient.

Q4: What analytical techniques are best for characterizing the final product? The structure and purity of this compound should be confirmed by a combination of techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (LC-MS or GC-MS): To confirm the molecular weight.

-

FTIR: To identify key functional groups.

Experimental Protocols & Data

Protocol 1: Standard Synthesis of this compound

This protocol describes a reliable, conventional method for the synthesis.

Materials:

-

2-bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one (1.0 eq)

-

Thiourea (1.2 eq)

-

Ethanol (approx. 0.2 M concentration)

-

Saturated sodium bicarbonate solution

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one (1.0 eq) and thiourea (1.2 eq).

-

Add ethanol to the flask.

-

Heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC (50% Ethyl Acetate/Hexanes) every 30 minutes. The reaction is typically complete in 2-4 hours.[3]

-

Once the starting material is consumed, remove the flask from the heat source and allow it to cool to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker containing a stirred solution of saturated sodium bicarbonate (approx. 10 volumes relative to the ethanol volume).[2]

-

A precipitate should form. Continue stirring for 15-20 minutes.

-

Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water.

-

Dry the collected solid under vacuum. For further purification, recrystallize from hot ethanol.[6]

Table 1: Optimization Parameters for Hantzsch Thiazole Synthesis

The following table summarizes conditions used in related Hantzsch syntheses, providing a guide for optimization.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale & Reference |

| Solvent | Ethanol | DMF | Solvent-free | Ethanol is standard.[6] DMF can be used for difficult substrates.[5][7] Solvent-free methods are green but require thermal control.[8] |

| Temperature | Reflux (~78 °C) | 70 °C | Room Temp. | Reflux is common for driving the reaction to completion.[6] Lower temperatures may work but require longer times.[7] |

| Base (Workup) | NaHCO₃ (sat.) | Na₂CO₃ (5%) | Triethylamine | Mild inorganic bases are used to neutralize the HBr salt and precipitate the product.[3] Organic bases can be used in situ.[7] |

| Reaction Time | 2-4 hours | 6-12 hours | 15 minutes | Dependent on temperature and substrate reactivity. Monitored by TLC.[3] |

Reaction Mechanism: Hantzsch Synthesis

The following diagram illustrates the key steps in the formation of the 2-aminothiazole ring.

Caption: Generalized mechanism of the Hantzsch 2-aminothiazole synthesis.

References

-

Tian, X., Zhang, J., & Li, Y. (2020). Efficient Synthesis of N-Phenyl-4-(trifluoromethyl)thiazol-2-amine and Its Antibacterial Activity. Synlett. Retrieved from [Link]

-

El-borai, M. A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Retrieved from [Link]

- Tian, X., et al. (2020). Efficient Synthesis of N-Phenyl-4-(trifluoromethyl)thiazol-2-amine and Its Antibacterial Activity. Synlett, 31(02), 163-167.

-

Singh, P., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Retrieved from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. Retrieved from [Link]

- Tian, X., et al. (2020). Efficient synthesis of N-phenyl-4-(trifluoromethyl)thiazol-2-amine and its antibacterial activity. Synlett.

-

Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

- Singh, P., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Semantic Scholar.

- Singh, P., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.

- SSRN. (n.d.). Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. SSRN.

-

Deshmukh, A. K., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Chemistry & Chemical Technology. Retrieved from [Link]

- The Royal Society of Chemistry. (2017).

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

- Yogi, P., et al. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry.

-

Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]

- ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole.

- CUTM Courseware. (n.d.). Thiazole.

- Google Patents. (n.d.). WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.

- BLDpharm. (n.d.). 383-53-9|2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one.

-

Kumar, A., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC. Retrieved from [Link]

- Beilstein Journals. (2022, February 24).

- OSTI.GOV. (2010, February 23). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)

- International Journal of PharmTech Research. (n.d.).

Sources

- 1. synarchive.com [synarchive.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiazole synthesis [organic-chemistry.org]

Technical Support Center: Thiazole-2-Amine Cyclization Optimization

Topic: Minimizing Side Reactions in Hantzsch Thiazole Synthesis

Doc ID: TS-THZ-002 | Version: 2.4 | Last Updated: 2025-06-15

Executive Summary & Scope

This technical guide addresses the synthesis of thiazole-2-amines via the Hantzsch condensation (reaction of

Target Audience: Medicinal Chemists, Process Chemists. Primary Objective: Maximize the formation of the 2-aminothiazole scaffold while suppressing the thermodynamic trap of N-alkylated isomers and oxidative decomposition.

Critical Mechanism Analysis

To troubleshoot effectively, one must understand the bifurcation point between success and failure. The reaction is governed by the Hard and Soft Acids and Bases (HSAB) theory.

-

The Goal (Kinetic Control): Sulfur (Soft Nucleophile) attacks the

-carbon (Soft Electrophile). This leads to the desired S-alkylated intermediate, which cyclizes to form the thiazole. -

The Failure Mode (Thermodynamic/Steric Control): Nitrogen (Hard Nucleophile) attacks the carbonyl or the

-carbon. This leads to 2-imino-1,3-thiazolines or acyclic urea byproducts.

Pathway Visualization

The following diagram maps the kinetic pathway against common side reactions.

Figure 1: Mechanistic bifurcation in Hantzsch synthesis. Green pathways indicate the desired soft-soft interaction.

Troubleshooting Modules

Module A: The "Red Tar" Phenomenon (Substrate Instability)

Symptom: The reaction mixture turns dark red/black rapidly; yield is <30%; product is an amorphous solid.

Root Cause:

Protocol: The "One-Pot" Iodine Strategy

Instead of using isolated

-

Reagents: Ketone (1.0 eq), Thiourea (2.0 eq), Iodine (

, 1.0 eq). -

Solvent: Water or Ethanol.

-

Procedure:

-

Add iodine portion-wise at room temperature.

-

Heat to reflux only after iodine color fades (indicating

-iodination is complete). -

Why this works: The

-iodoketone is formed and immediately trapped by the high concentration of thiourea, preventing self-polymerization [2].

Module B: Regioselectivity Control (Stopping N-Alkylation)

Symptom: NMR shows a mixture of products; melting point is depressed. Root Cause: Competition between Sulfur and Nitrogen nucleophiles. N-alkylation is favored by acidic conditions and hard solvents [3].

Optimization Table: Solvent & Conditions

| Variable | Recommendation | Mechanism / Rationale |

| Solvent | Water or EtOH | Hydrophobic Effect: Water forces the organic reactants together, accelerating the kinetic S-attack. Polar protic solvents stabilize the transition state for halide displacement [4]. |

| Avoid | DMF, DMSO | These polar aprotic solvents can enhance the nucleophilicity of Nitrogen, increasing side reactions. |

| Catalyst | Acts as a host-guest catalyst in water, protecting the intermediate and improving selectivity for S-alkylation [5]. | |

| pH | Neutral to Mildly Basic | Strongly acidic conditions protonate the intermediate reversibly, allowing the thermodynamic N-isomer to form. |

Module C: Isolation & Salt Management

Symptom: Product is water-soluble and lost during workup, or appears as a hygroscopic gum. Root Cause: The Hantzsch product is formed as the hydrohalide salt (HBr or HI), which is highly soluble in water/ethanol.

Correct Workup Protocol:

-

Cool the reaction mixture to 0–5°C.

-

Neutralize carefully with saturated sodium acetate (

) or ammonium hydroxide (-

Critical: Do not use strong NaOH if your product has ester groups, as it will hydrolyze them.

-

-

Precipitate: The free base is usually less soluble and will precipitate.[5]

-

Recrystallization: Use EtOH/Water (1:1). Avoid prolonged heating during recrystallization to prevent ring opening.

Interactive Troubleshooting Guide

Use this logic flow to diagnose your specific experimental failure.

Figure 2: Decision tree for rapid experimental correction.

Frequently Asked Questions (FAQ)

Q: Why do I see a second set of signals in my NMR (approx. 5-10%)?

A: This is likely the 2-imino-1,3-thiazoline tautomer/isomer. This side product forms when the nitrogen atom of thiourea attacks the

Q: Can I use microwave irradiation?

A: Yes. Microwave synthesis is highly recommended for this cyclization. It typically reduces reaction times from hours to minutes (e.g., 5–10 min at 100°C in EtOH). This rapid heating profile minimizes the time available for the thermal degradation of the

Q: My product is a sticky gum that won't crystallize. What now? A: You likely have the hydrobromide salt mixed with trace solvent.[2] Dissolve the gum in a minimum amount of warm ethanol, then pour slowly into a stirring solution of 5% aqueous sodium bicarbonate. The free base should precipitate as a solid.

References

-

Hantzsch, A. (1887).[6] "Ueber die Synthese von Thiazolverbindungen (On the synthesis of thiazole compounds)." Justus Liebigs Annalen der Chemie, 249(1), 1-31.

-

Kalhor, M., et al. (2023).[7] "Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid..." RSC Advances, 13, 10258-10268.

-